molecular formula C11H16O B8561939 Benzene, 2-ethoxy-1,3,5-trimethyl- CAS No. 61248-63-3

Benzene, 2-ethoxy-1,3,5-trimethyl-

Cat. No.: B8561939
CAS No.: 61248-63-3
M. Wt: 164.24 g/mol
InChI Key: AFLXKLWQWMNDBE-UHFFFAOYSA-N
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Description

Benzene, 2-ethoxy-1,3,5-trimethyl- (hypothetical IUPAC name) is a trisubstituted aromatic compound featuring an ethoxy group at the 2-position and methyl groups at the 1, 3, and 5 positions. While direct data for this compound is absent in the provided evidence, its structure can be inferred from analogs (e.g., 2-methoxy-1,3,5-trimethylbenzene, ). The molecular formula is hypothesized as C₁₁H₁₆O (molecular weight: ~164.22 g/mol). The ethoxy and methyl substituents are electron-donating, enhancing electrophilic substitution reactivity. Applications may include use as a solvent, intermediate in organic synthesis, or precursor in fragrance/pharmaceutical industries.

Properties

CAS No.

61248-63-3

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2-ethoxy-1,3,5-trimethylbenzene

InChI

InChI=1S/C11H16O/c1-5-12-11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3

InChI Key

AFLXKLWQWMNDBE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of Benzene Derivatives

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Reactivity Profile Key Applications
Benzene, 2-ethoxy-1,3,5-trimethyl-* - C₁₁H₁₆O 164.22 (estimated) 2-ethoxy; 1,3,5-trimethyl N/A High electrophilic substitution Synthetic intermediates
Benzene, 2-methoxy-1,3,5-trimethyl 4028-66-4 C₁₀H₁₄O 150.22 2-methoxy; 1,3,5-trimethyl N/A Moderate activation (methoxy donor) Organic synthesis
Benzene, 2-chloro-1,3,5-trimethyl 1667-04-5 C₉H₁₁Cl 154.64 2-chloro; 1,3,5-trimethyl 225 (bromo analog) Deactivated ring (Cl withdrawal) Agrochemical intermediates
Benzene, 2-ethyl-1,3,5-trimethyl 3982-67-0 C₁₁H₁₆ 148.24 2-ethyl; 1,3,5-trimethyl N/A Alkyl-directed electrophilic attack Hydrocarbon solvents
Benzene, 2-ethoxy-1,3,5-trinitro- 4732-14-3 C₈H₇N₃O₇ 257.16 2-ethoxy; 1,3,5-trinitro N/A Highly deactivated (nitro groups) Explosives research

*Hypothetical data inferred from analogs.

Detailed Comparative Analysis

Substituent Effects on Reactivity

  • Electron-Donating Groups :

    • Ethoxy/Methoxy : The ethoxy group in the target compound donates electrons via resonance, activating the ring toward electrophilic substitution (e.g., nitration, sulfonation). Steric hindrance from the three methyl groups may direct reactions to the less hindered 4-position .
    • Ethyl : The ethyl group () donates electrons inductively but lacks resonance effects, resulting in weaker activation compared to alkoxy substituents .
  • Electron-Withdrawing Groups :

    • Chloro (): Withdraws electrons inductively, deactivating the ring and meta-directing electrophiles. Reactivity is significantly lower than ethoxy/methyl analogs .
    • Nitro (): Strongly deactivating, rendering the compound highly stable but less reactive toward electrophiles. Such derivatives are often used in explosives or dyes .

Physical Properties

  • Molecular Weight : Ethoxy and nitro substituents increase molecular weight compared to alkyl or halogen analogs. For example, the ethoxy compound (C₁₁H₁₆O) is heavier than the ethyl analog (C₁₁H₁₆) by ~16 g/mol due to the oxygen atom.
  • Boiling/Melting Points : Chloro and bromo derivatives exhibit higher boiling points (e.g., bromo analog at 225°C, ) due to increased polarity and molecular mass. Ethyl and methoxy analogs likely have lower boiling points due to weaker intermolecular forces.

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